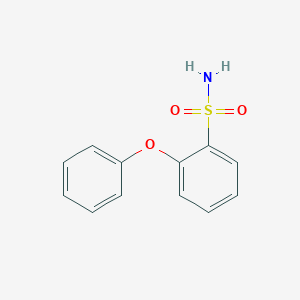

2-Phenoxybenzenesulfonamide

Description

2-Phenoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a phenoxy group at the 2-position. Its molecular structure (C₁₂H₁₁NO₃S) allows for diverse intermolecular interactions, particularly hydrogen bonding, which influence its crystallographic behavior. This compound has been investigated for its role in spontaneous resolution when methylated (e.g., N-methyl-2-phenoxybenzenesulfonamide), highlighting its relevance in chiral separation studies .

Properties

CAS No. |

23393-41-1 |

|---|---|

Molecular Formula |

C12H11NO3S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

2-phenoxybenzenesulfonamide |

InChI |

InChI=1S/C12H11NO3S/c13-17(14,15)12-9-5-4-8-11(12)16-10-6-2-1-3-7-10/h1-9H,(H2,13,14,15) |

InChI Key |

GCSIJZVYEPPSDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Nitrophenoxy)benzoic Acid

- Structure: Incorporates a nitro group at the 4-position of the phenoxy ring and a carboxylic acid instead of sulfonamide.

- Crystallography: Forms a three-dimensional hydrogen-bonded framework in a triclinic system (Z' = 3), differing from 2-phenoxybenzenesulfonamide in packing density and symmetry .

- Applications : Primarily studied for its hydrogen-bonding patterns, which are less complex than those of sulfonamide derivatives.

2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate

- Structure : Combines a brominated benzenesulfonamide with a phenylacetic acid moiety.

- Synthesis: Prepared via condensation of 4-bromobenzenesulfonyl chloride and phenylglycine, a method distinct from the phenoxy-substituted analogs .

- Biological Relevance : Acts as a ligand in metal complexation and exhibits antimicrobial activity due to the electron-withdrawing bromine substituent .

2-(2-Chloroethoxy)benzenesulfonamide

- Structure: Features a chloroethoxy side chain (C₈H₁₀ClNO₃S).

- Properties: Soluble in DMSO and methanol, with a molecular weight of 235.68 g/mol. Unlike this compound, its smaller substituent reduces steric hindrance, favoring simpler crystal packing .

- Applications : Used as a research chemical in drug discovery, particularly for probing sulfonamide reactivity .

N-Methyl-2-phenoxybenzenesulfonamide

- Structure: Methylation of the sulfonamide nitrogen in this compound.

- Crystallography: Adopts a monoclinic system with spontaneous resolution, enabling enantiomer separation—a property absent in the parent compound .

- Significance: Demonstrates how minor structural modifications can dramatically alter crystallographic and chiral properties.

Methoxy-Substituted Analogs (e.g., 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide)

- Structure : Methoxy and oxopropyl substituents enhance polarity.

- Industrial Use : Serves as a reference standard in chromatographic analysis due to its stability .

Data Table: Key Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.